

11-Thiohomoaminopterin: A Potential Tool for Interrogating Folate Metabolism

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Compound of Interest

Compound Name: 11-Thiohomoaminopterin

CAS No.: 74163-10-3

Cat. No.: B1663915

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Researchers in folate metabolism and drug development now have access to a novel investigational tool, **11-Thiohomoaminopterin**. This synthetic antifolate, a structural analog of known folate pathway inhibitors, presents a unique opportunity to dissect the intricate network of folate-dependent enzymes and their roles in health and disease. Its distinct chemical structure, featuring a sulfur substitution, may confer altered selectivity and potency, making it a valuable probe for studying enzymes that are resistant to classical antifolates or for identifying novel therapeutic targets.

Folate metabolism is a fundamental cellular process essential for the biosynthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. This intricate network of enzymatic reactions is a well-established target for a class of drugs known as antifolates, which have been successfully employed in the treatment of cancer and infectious diseases. Antifolates typically function by inhibiting key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), leading to the depletion of essential downstream metabolites and subsequent cell death.^{[1][2][3]}

The introduction of a thio- functional group in **11-Thiohomoaminopterin** suggests the potential for altered binding kinetics and interactions with target enzymes compared to its parent

compounds. This could translate to a different spectrum of activity and provide a means to overcome resistance mechanisms that have emerged against existing antifolate therapies.

Application Notes

11-Thiohomoaminopterin can be utilized in a variety of research applications to explore the nuances of folate metabolism:

- **Enzyme Inhibition Profiling:** Characterize the inhibitory activity of **11-Thiohomoaminopterin** against a panel of key folate-metabolizing enzymes, including dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT).^{[4][5][6]} This will help to identify its primary molecular target(s) and determine its selectivity profile.
- **Cell-Based Proliferation Assays:** Evaluate the cytostatic or cytotoxic effects of **11-Thiohomoaminopterin** on various cancer cell lines. This will provide insights into its potential as an anticancer agent and can be used to identify cell lines that are particularly sensitive or resistant to its effects.
- **Metabolic Flux Analysis:** Employ stable isotope labeling techniques in conjunction with mass spectrometry to trace the metabolic fate of key intermediates in the folate pathway in the presence of **11-Thiohomoaminopterin**. This will allow for a detailed understanding of how the compound perturbs metabolic fluxes and rewires cellular metabolism.
- **Drug Synergy Studies:** Investigate the potential for synergistic or antagonistic interactions between **11-Thiohomoaminopterin** and other therapeutic agents, such as other chemotherapeutics or targeted therapies. This could lead to the development of more effective combination treatment strategies.
- **Resistance Mechanism Studies:** Generate and characterize cell lines resistant to **11-Thiohomoaminopterin** to elucidate the molecular mechanisms of resistance. This can involve genomic and transcriptomic analyses to identify mutations or changes in gene expression that confer resistance.

Quantitative Data Summary

As **11-Thiohomaminopterin** is a novel compound, extensive quantitative data is not yet publicly available. The following table provides a template for organizing such data as it becomes available through experimental investigation. For comparative purposes, data for the well-characterized antifolate, Methotrexate, is included.

Compound	Target Enzyme	IC50 (nM)	Ki (nM)	Cell Line	GI50 (µM)
11-Thiohomaminopterin	e.g., DHFR	Data to be determined	Data to be determined	e.g., HeLa	Data to be determined
Methotrexate	DHFR	~1	~0.02	HeLa	~0.01

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of **11-Thiohomaminopterin** against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Materials:

- Recombinant human DHFR enzyme
- Dihydrofolate (DHF)
- NADPH
- **11-Thiohomaminopterin**
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)
- 96-well UV-transparent microplate

- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare Reagents:
 - Dissolve **11-Thiohomoaminopterin** in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the compound in assay buffer.
 - Prepare solutions of DHFR, DHF, and NADPH in assay buffer at the desired concentrations.
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Assay Buffer
 - **11-Thiohomoaminopterin** solution (at various concentrations) or vehicle control (DMSO)
 - DHFR enzyme solution
 - Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Add DHF and NADPH solution to each well to start the reaction.
- Measure Absorbance:
 - Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
- Data Analysis:

- Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.
- Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of **11-Thiohomoaminopterin** on the proliferation of cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.

Materials:

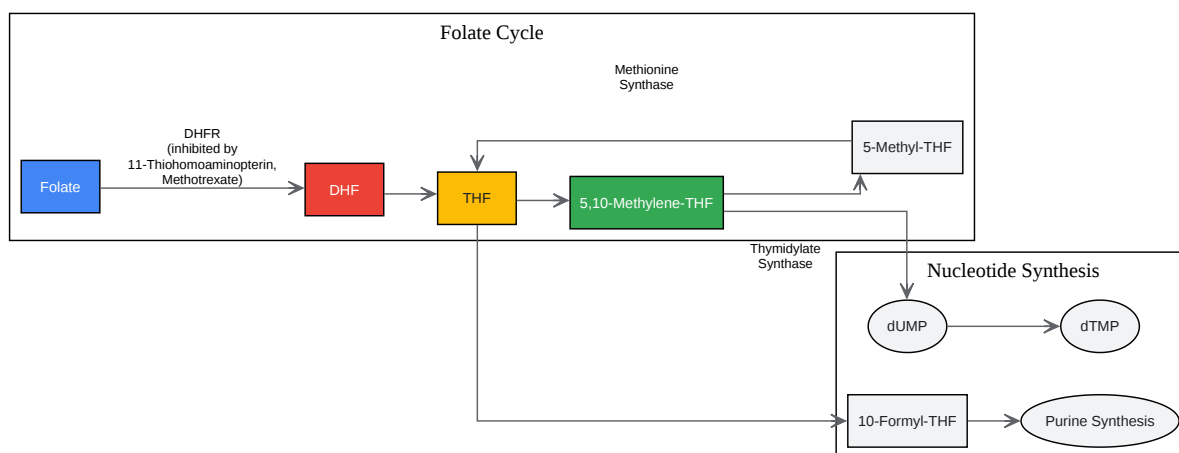
- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **11-Thiohomoaminopterin**
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plate
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

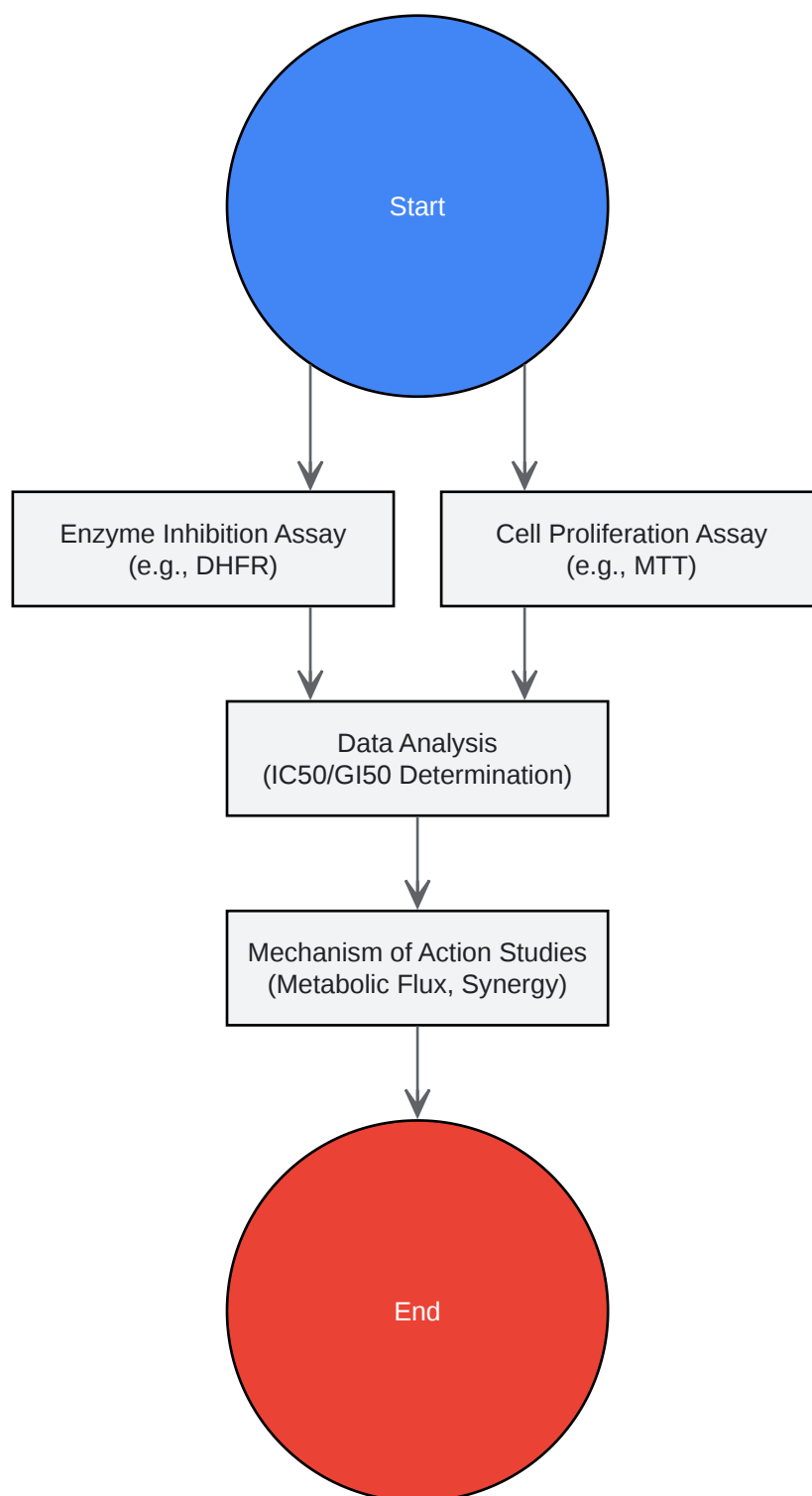
- Compound Treatment:
 - Prepare serial dilutions of **11-Thiohomoaminopterin** in complete cell culture medium.
 - Remove the old medium from the wells and add the medium containing different concentrations of the compound or a vehicle control.
- Incubation:
 - Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition:
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
- Solubilization:
 - Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Measure Absorbance:
 - Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Plot the percentage of cell viability versus the logarithm of the compound concentration.
 - Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Visualizations



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Caption: Simplified overview of the folate metabolism pathway.



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Caption: General experimental workflow for characterizing **11-Thiohomoaminopterin**.

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